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Compound of Interest

Compound Name: Cyanoethyl-4-phenetidine

CAS No.: 23609-20-3

Cat. No.: B1221828

Get Quote

In the landscape of pharmaceutical development and organic synthesis, the unambiguous

structural confirmation of novel molecules is a cornerstone of scientific rigor. N-cyanoethyl-4-
phenetidine, a derivative of phenetidine, presents a unique analytical challenge requiring a

multi-faceted spectroscopic approach. This guide provides an in-depth, comparative analysis of

the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural elucidation of this

compound. We will explore the theoretical underpinnings of each method, present detailed

experimental protocols, and compare the expected data, offering field-proven insights into

experimental choices.

The Molecular Structure: A Spectroscopic Overview
N-cyanoethyl-4-phenetidine is characterized by a 4-ethoxyphenyl group attached to a

secondary amine, which is further substituted with a cyanoethyl group. This specific

arrangement of functional groups—an aromatic ether, a secondary aromatic amine, and a

nitrile—gives rise to a distinct spectroscopic fingerprint. Our objective is to leverage these

characteristic features for unequivocal structure confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Gold Standard for Structural Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic

connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei,

primarily ¹H and ¹³C, we can map out the complete carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information on the number of different types of protons, their chemical

environment, and their proximity to other protons. For N-cyanoethyl-4-phenetidine, we

anticipate a spectrum revealing the following key signals:

Aromatic Protons: The protons on the benzene ring will appear as a set of doublets,

characteristic of a 1,4-disubstituted pattern. The electron-donating ethoxy and amino groups

will influence their chemical shifts.

Ethoxy Group Protons: A triplet corresponding to the methyl protons and a quartet for the

methylene protons will be clearly visible, exhibiting their characteristic coupling.

Cyanoethyl Group Protons: Two triplets corresponding to the two methylene groups of the

cyanoethyl moiety. The methylene group adjacent to the nitrogen will be deshielded and

appear at a higher chemical shift compared to the one adjacent to the cyano group.

N-H Proton: The proton attached to the nitrogen may appear as a broad singlet. Its chemical

shift can be variable and is often confirmed by D₂O exchange, where the peak disappears.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing a direct map of the carbon framework. Key

expected signals include:

Aromatic Carbons: Four distinct signals for the aromatic carbons are expected due to the

substitution pattern. The carbons bearing the ethoxy and amino groups will have

characteristic chemical shifts.

Ethoxy Group Carbons: Two signals corresponding to the methyl and methylene carbons.
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Cyanoethyl Group Carbons: Two signals for the methylene carbons.

Nitrile Carbon: A characteristic signal in the 115-130 δ range, which is a key indicator of the

cyano group.[1]

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of N-cyanoethyl-4-phenetidine in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher for optimal resolution.

Pulse Program: Standard single-pulse experiment.

Acquisition Parameters: Spectral width of 12-15 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-32 scans for good signal-to-noise.

¹³C NMR Acquisition:

Spectrometer: Same as ¹H NMR.

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Acquisition Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) for

adequate signal-to-noise.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual

solvent peak as an internal standard.

Visualization of NMR Workflow
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Caption: Key IR absorptions and corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information

about its structure through fragmentation patterns. For N-cyanoethyl-4-phenetidine, the

molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol .
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Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z

190. The presence of two nitrogen atoms follows the nitrogen rule, which states that a

molecule with an even number of nitrogen atoms will have an even nominal molecular mass.

Key Fragmentation Pathways:

Loss of the ethyl group from the ethoxy moiety (-CH₂CH₃) leading to a fragment at m/z

161.

Cleavage of the cyanoethyl group (-CH₂CH₂CN) resulting in a fragment corresponding to

4-phenetidine at m/z 137.

Benzylic cleavage is also possible, leading to characteristic fragments.

Experimental Protocol: Mass Spectrometry Analysis
Sample Introduction: The sample can be introduced via direct infusion or coupled with a

chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS) for separation from any impurities.

Ionization: Electron Ionization (EI) is a common technique that provides detailed

fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or

Chemical Ionization (CI) can be used to emphasize the molecular ion peak.

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to

separate the ions based on their mass-to-charge ratio.

Data Analysis: Identify the molecular ion peak and propose structures for the major fragment

ions to corroborate the proposed structure.

Visualization of MS Fragmentation
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Caption: Major fragmentation pathways in Mass Spectrometry.

Comparative Analysis and Data Summary
The following table provides a comparative summary of the expected data from each

spectroscopic technique, offering a quick reference for the structural confirmation of N-

cyanoethyl-4-phenetidine.
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Spectroscopic
Technique

Parameter Expected Data
Structural
Implication

¹H NMR
Chemical Shifts (δ,

ppm)

~6.7-7.0 (d, 4H), ~4.0

(q, 2H), ~3.5 (t, 2H),

~2.6 (t, 2H), ~1.4 (t,

3H), variable (s, 1H)

Confirms the 1,4-

disubstituted aromatic

ring, ethoxy, and

cyanoethyl groups,

and the secondary

amine proton.

¹³C NMR
Chemical Shifts (δ,

ppm)

~153, ~142, ~116,

~115 (aromatic C),

~118 (C≡N), ~64 (O-

CH₂), ~45 (N-CH₂),

~18 (CH₂-CN), ~15

(CH₃)

Confirms the carbon

skeleton, including the

nitrile carbon and the

distinct carbons of the

ethoxy and cyanoethyl

groups.

IR Spectroscopy Wavenumber (cm⁻¹)

~3330 (N-H), ~2240

(C≡N), ~1240 (C-O),

~1510 (C=C

aromatic), ~1300 (C-

N)

Confirms the

presence of the

secondary amine,

nitrile, aromatic ether,

and aromatic ring

functional groups.

Mass Spectrometry m/z 190 (M⁺), 161, 137

Confirms the

molecular weight and

provides

fragmentation patterns

consistent with the

proposed structure.

Conclusion: A Synergistic Approach to Structural
Validation
The structural elucidation of N-cyanoethyl-4-phenetidine is best achieved through a

synergistic application of NMR, IR, and Mass Spectrometry. While NMR provides the definitive

connectivity map, IR spectroscopy offers rapid confirmation of key functional groups, and Mass

Spectrometry validates the molecular weight and provides corroborating fragmentation data.
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This integrated approach ensures a self-validating system, providing the highest level of

confidence in the structural assignment, a critical requirement in research, and drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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